molecular formula C15H13N5OS B2434219 N-((6-cyclopropylpyrimidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2194844-49-8

N-((6-cyclopropylpyrimidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2434219
CAS No.: 2194844-49-8
M. Wt: 311.36
InChI Key: PYQSBJTWSCQHRS-UHFFFAOYSA-N
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Description

“N-((6-cyclopropylpyrimidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a thiadiazole ring, which is a five-membered ring with two nitrogen atoms and one sulfur atom . These types of structures are often found in pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would have a complex, multi-ring system. The presence of multiple nitrogen and sulfur atoms could allow for various interactions, such as hydrogen bonding .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the nitrogen and sulfur atoms could affect its solubility and reactivity .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of complex organic molecules often yields interesting side products that can provide insights into potential applications in scientific research. For instance, the synthesis of a structurally similar compound, methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, was reported during the development of an antitubercular agent. This process highlights the compound's relevance in the synthesis of pharmacologically active molecules, potentially including N-((6-cyclopropylpyrimidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide (Richter et al., 2023).

Heterocyclic Compound Synthesis

The chemical framework of this compound is indicative of its potential in the synthesis of heterocyclic compounds. Research into the synthesis of novel 1,2,3,4-tetrahydropyrimidine-2-thione and their derivatives emphasizes the utility of related pyrimidine structures in creating compounds with diverse pharmacological activities (Fadda et al., 2013).

Anticancer Activity

Pyrimidine derivatives, including compounds structurally related to this compound, have been explored for their anticancer properties. For example, new Pyrimidine-5-Carbonitriles were evaluated as COX-2 inhibitors, demonstrating potent activity and potential as anticancer agents. Such research underscores the relevance of this compound in the development of novel therapeutics (Al-Ghulikah et al., 2022).

Microwave-Assisted Synthesis

The efficiency of synthesizing benzamide derivatives, which share a common structural motif with this compound, has been enhanced through microwave-assisted methods. These approaches offer rapid synthesis of compounds with potential anticancer activity, highlighting the versatility and applicability of the compound in streamlining drug discovery processes (Tiwari et al., 2017).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, many drugs work by interacting with biological receptors or enzymes. The presence of the pyrimidine and thiadiazole rings could allow for such interactions .

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it’s being studied as a potential drug, for example, future research could involve testing its efficacy and safety in biological models .

Properties

IUPAC Name

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5OS/c21-15(10-3-4-12-14(5-10)20-22-19-12)16-7-11-6-13(9-1-2-9)18-8-17-11/h3-6,8-9H,1-2,7H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYQSBJTWSCQHRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=NC(=C2)CNC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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